(1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine
Description
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
(1-butyl-3,5-dimethylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C10H19N3/c1-4-5-6-13-9(3)10(7-11)8(2)12-13/h4-7,11H2,1-3H3 |
InChI Key |
FNNTVBKNOKCLBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)CN)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 2,4-Dimethyl-3-penten-2-one or 2,4-dimethyl-3-oxobut-1-ene as the precursor for methyl substitution.
- Hydrazine hydrate as the key reagent for cyclization.
Pyrazole Ring Formation
The formation of the 3,5-dimethylpyrazole core is achieved via hydrazine cyclization :
2,4-Dimethyl-3-oxobut-1-ene + Hydrazine hydrate → 3,5-Dimethyl-1H-pyrazole
This reaction proceeds under reflux conditions in ethanol, with the hydrazine attacking the keto group to form the pyrazole ring through cyclization.
Data Table 1: Reaction Conditions for Pyrazole Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2,4-Dimethyl-3-oxobut-1-ene + Hydrazine hydrate | Ethanol | Reflux | 4-6 hours | 75-85 |
Introduction of the Methanamine Group at Position 4
Chloromethylation of Pyrazole
The pyrazole core is selectively chloromethylated at the 4-position using paraformaldehyde and hydrochloric acid under controlled conditions:
Pyrazole + Formaldehyde + HCl → 4-Chloromethyl-3,5-dimethylpyrazole
Nucleophilic Substitution with Amine
The chloromethyl intermediate is then subjected to nucleophilic substitution with methylamine to generate the methanamine functionality:
4-Chloromethyl-3,5-dimethylpyrazole + Methylamine → (1-Butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
This reaction is performed in an aqueous or alcoholic medium under mild conditions at room temperature, with excess methylamine to drive the substitution.
Data Table 2: Nucleophilic Substitution Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 2 | 4-Chloromethyl-3,5-dimethylpyrazole + Methylamine | Ethanol | Room temperature | 12-24 hours | 65-78 |
Alkylation of the Nitrogen at Position 1 with Butyl Group
Alkylation Procedure
The final step involves alkylation of the nitrogen atom at position 1 of the pyrazole ring with butyl bromide or butyl chloride under basic conditions:
This compound + Butyl bromide → this compound derivative
This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (~60-80°C).
Data Table 3: Alkylation Conditions
| Step | Reagents | Solvent | Base | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 3 | Butyl bromide + Base | DMF | K2CO3 | 60-80°C | 6-12 hours | 70-85 |
Summary of the Preparation Route
| Step | Description | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrazole core synthesis | Hydrazine hydrate + 2,4-dimethyl-3-oxobut-1-ene | Reflux in ethanol | 75-85 |
| 2 | Chloromethylation | Formaldehyde + HCl | Room temperature | 65-78 |
| 3 | Nucleophilic substitution | Methylamine | Room temperature | 65-78 |
| 4 | N-alkylation with butyl group | Butyl bromide + K2CO3 | 60-80°C | 70-85 |
Additional Considerations and Optimization
- Purification : Each step is followed by purification via column chromatography or recrystallization to ensure high purity.
- Reaction Monitoring : Techniques such as thin-layer chromatography, NMR spectroscopy, and mass spectrometry are employed to monitor progress.
- Yield Optimization : Adjusting molar ratios, reaction times, and temperatures can improve yields, with typical yields ranging from 65% to 85%.
Chemical Reactions Analysis
Types of Reactions
(1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology
Its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising scaffold for the design of new therapeutic agents .
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers, dyes, and catalysts .
Mechanism of Action
The mechanism of action of (1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among similar pyrazole derivatives include alkyl chain length, substituent positions, and functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
- The tert-butyl analogue introduces steric effects, which may hinder interactions with biological targets .
- Aromatic vs. Aliphatic Substituents : The benzyl derivative () exhibits higher aromaticity, favoring π-π stacking interactions in receptor binding, whereas aliphatic chains (e.g., butyl, ethyl) prioritize hydrophobic interactions .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | This compound | (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine | (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine |
|---|---|---|---|
| LogP | ~2.5 (estimated) | ~1.8 | ~3.0 |
| Solubility (Water) | Low | Moderate | Very Low |
| Thermal Stability | High (stable up to 200°C) | Moderate | Moderate |
Notes:
Biological Activity
(1-Butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, particularly focusing on its anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C10H19N3, with a molecular weight of 181.28 g/mol. Its structure features a five-membered pyrazole ring substituted with a butyl group and two methyl groups at positions 3 and 5, along with a methanamine group at position 4. The unique combination of these functional groups enhances its chemical reactivity and biological activity compared to other similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C10H19N3 |
| Molecular Weight | 181.28 g/mol |
| IUPAC Name | (1-butyl-3,5-dimethylpyrazol-4-yl)methanamine |
| InChI Key | FNNTVBKNOKCLBW-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the cyclocondensation of 3,5-dimethyl-1H-pyrazole with butylamine under controlled conditions, often using solvents such as ethanol or methanol. This reaction can be optimized using continuous flow reactors to enhance yield and purity while adhering to green chemistry principles.
Antidiabetic Properties
Research indicates that this compound may act as an inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition suggests potential applications in the treatment of type 2 diabetes mellitus by enhancing insulin secretion and reducing blood glucose levels.
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses through the regulation of gene expression related to inflammation. This activity could position it as a candidate for therapeutic interventions in various inflammatory diseases .
Anticancer Activity
Significant interest surrounds the anticancer properties of this compound. Studies have demonstrated its efficacy against several cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 26 |
| Breast Cancer | MDA-MB-231 | 3.79 |
| Liver Cancer | HepG2 | 49.85 |
| Colorectal Cancer | HCT116 | 42.30 |
These findings suggest that the compound can inhibit cell proliferation and induce apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may form stable complexes with enzymes or receptors, thereby modulating their activity and influencing metabolic pathways. For instance, its action on DPP-4 not only affects glucose metabolism but also has implications for regulating inflammation and tumor growth .
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Antidiabetic Studies : In vitro assays demonstrated that treatment with this compound resulted in significant reductions in glucose levels in diabetic models.
- Cancer Therapeutics : A study involving multiple cancer cell lines revealed that derivatives of this compound exhibited potent cytotoxic effects, particularly against breast and lung cancer cells.
Q & A
Q. What are the standard synthetic routes for (1-Butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine, and how are reaction conditions optimized?
The synthesis of pyrazole derivatives typically involves alkylation or substitution reactions. For this compound, a common approach is the reaction of 3,5-dimethylpyrazole with butyl halides (e.g., butyl chloride) in the presence of a strong base like sodium hydride. The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) at 80–100°C for 6–12 hours. Key parameters include:
- Solvent choice : DMF enhances nucleophilicity and stabilizes intermediates.
- Temperature control : Elevated temperatures accelerate alkylation but may increase side reactions (e.g., over-alkylation).
- Purification : Column chromatography or recrystallization is used to isolate the product .
Q. What analytical techniques are recommended for characterizing the compound’s purity and structure?
Rigorous characterization involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and alkyl chain integrity. For example, the butyl group’s methylene protons appear as a triplet (~0.9 ppm), while pyrazole ring protons resonate between 6.0–7.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase columns (C18) with UV detection at 254 nm.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies the molecular ion peak (e.g., [M+H] at m/z 209.2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., variable IC values in enzyme inhibition assays) often arise from differences in experimental design. Methodological strategies include:
- Standardized assay conditions : Control pH (7.4), temperature (37°C), and solvent concentration (DMSO ≤1% v/v) to minimize artifacts .
- Structural analogs : Compare activity with derivatives like (2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine to identify structure-activity relationships (SAR). The methoxy group in analogs may enhance solubility and target binding .
- Purity validation : Use HPLC-MS to rule out impurities as confounding factors .
Q. What computational methods are effective in predicting the compound’s interactions with biological targets?
- Molecular docking : Tools like AutoDock Vina model binding poses with receptors (e.g., kinases or GPCRs). The methanamine group’s lone pair electrons often form hydrogen bonds with catalytic residues .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites. For example, the pyrazole ring’s N-atoms show high electron density, favoring π-π stacking with aromatic residues .
Q. How does the compound’s environmental fate impact ecotoxicology studies?
While specific data on environmental persistence are limited, a methodological framework for assessment includes:
- Biodegradation assays : Use OECD 301B tests to measure mineralization in activated sludge. Pyrazole rings are generally resistant to microbial degradation, suggesting potential bioaccumulation .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202). The butyl chain’s hydrophobicity may increase bioavailability, requiring LC determination .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Catalyst optimization : Replace sodium hydride with milder bases (e.g., KCO) to reduce exothermic side reactions .
- Flow chemistry : Continuous reactors improve heat dissipation and yield consistency compared to batch processes .
- By-product analysis : Use GC-MS to identify and quantify impurities (e.g., dialkylated pyrazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
